molecular formula C9H7IN2 B3023569 4-Iodo-1-phenyl-1H-pyrazole CAS No. 23889-85-2

4-Iodo-1-phenyl-1H-pyrazole

Cat. No.: B3023569
CAS No.: 23889-85-2
M. Wt: 270.07 g/mol
InChI Key: PYJVDCYRDQUUKO-UHFFFAOYSA-N
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Description

4-Iodo-1-phenyl-1H-pyrazole is a heterocyclic organic compound that belongs to the pyrazole family Pyrazoles are characterized by a five-membered ring structure containing two adjacent nitrogen atoms

Scientific Research Applications

4-Iodo-1-phenyl-1H-pyrazole has a wide range of applications in scientific research:

Safety and Hazards

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause skin irritation, serious eye damage, and specific target organ toxicity . It is recommended to wear personal protective equipment, ensure adequate ventilation, and avoid ingestion and inhalation .

Future Directions

Pyrazoles have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . Their popularity has skyrocketed since the early 1990s . Therefore, the future directions of 4-Iodo-1-phenyl-1H-pyrazole could be in these fields, especially in the synthesis of biologically active compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Iodo-1-phenyl-1H-pyrazole typically involves the iodination of 1-phenylpyrazole. One common method includes the treatment of 1-phenylpyrazole with iodine and a suitable oxidizing agent, such as ammonium cerium(IV) nitrate, in acetonitrile. This reaction proceeds under mild conditions and yields the desired 4-iodo derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing the use of hazardous reagents and by-products. Continuous flow reactors and automated synthesis platforms are often employed to achieve these goals.

Chemical Reactions Analysis

Types of Reactions

4-Iodo-1-phenyl-1H-pyrazole undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, to form carbon-carbon bonds.

    Oxidation and Reduction Reactions: The phenyl group and the pyrazole ring can undergo oxidation and reduction under specific conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used to replace the iodine atom.

    Cross-Coupling Reactions: Palladium catalysts, along with appropriate ligands and bases, are commonly used in these reactions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Major Products

    Substitution Products: Depending on the nucleophile, products such as 4-azido-1-phenyl-1H-pyrazole or 4-cyano-1-phenyl-1H-pyrazole can be obtained.

    Coupling Products: Various biaryl or alkyne derivatives can be synthesized through coupling reactions.

Mechanism of Action

The mechanism of action of 4-Iodo-1-phenyl-1H-pyrazole and its derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. The iodine atom and the phenyl group can enhance the compound’s binding affinity and selectivity towards these targets. The pyrazole ring can participate in hydrogen bonding and π-π interactions, contributing to the overall binding strength and specificity .

Comparison with Similar Compounds

Similar Compounds

    4-Iodo-1H-pyrazole: Lacks the phenyl group, resulting in different chemical properties and reactivity.

    1-Phenyl-1H-pyrazole: Lacks the iodine atom, affecting its ability to participate in certain reactions.

    4-Bromo-1-phenyl-1H-pyrazole: Similar structure but with a bromine atom instead of iodine, leading to different reactivity and applications.

Uniqueness

4-Iodo-1-phenyl-1H-pyrazole is unique due to the presence of both the iodine atom and the phenyl group, which confer distinct chemical properties and reactivity. The iodine atom enhances the compound’s ability to participate in cross-coupling reactions, while the phenyl group contributes to its stability and potential biological activity .

Properties

IUPAC Name

4-iodo-1-phenylpyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7IN2/c10-8-6-11-12(7-8)9-4-2-1-3-5-9/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYJVDCYRDQUUKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=C(C=N2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7IN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23889-85-2
Record name 4-iodo-1-phenyl-1H-pyrazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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